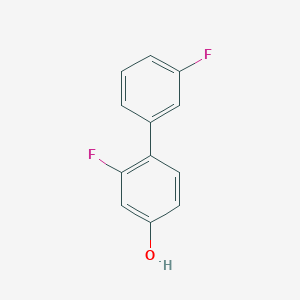

4-(3-Fluorophenyl)-3-fluorophenol

Description

4-(3-Fluorophenyl)-3-fluorophenol is a difluorinated aromatic compound characterized by a phenol core substituted with fluorine atoms at the 3-position of the benzene ring and a 3-fluorophenyl group at the 4-position. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and organic synthesis. Its reactivity is influenced by the electron-withdrawing nature of fluorine atoms, which enhance acidity at the phenolic hydroxyl group and modulate intermolecular interactions .

Properties

IUPAC Name |

3-fluoro-4-(3-fluorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O/c13-9-3-1-2-8(6-9)11-5-4-10(15)7-12(11)14/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTKIUCJBNFPNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673372 | |

| Record name | 2,3'-Difluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052241-69-6 | |

| Record name | 2,3'-Difluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-3-fluorophenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a boron reagent and a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of fluorinated phenols.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and palladium catalysts can be optimized to achieve high yields and purity. Additionally, the reaction conditions, such as temperature, solvent, and reaction time, can be carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-3-fluorophenol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can undergo reduction reactions to form fluorinated cyclohexanols or other reduced products.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclohexanols. Substitution reactions can result in a variety of functionalized phenols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Agents

4-(3-Fluorophenyl)-3-fluorophenol has been studied for its potential as an antimicrobial agent. Its structural similarity to known phenolic compounds allows it to exhibit antibacterial properties. Research indicates that fluorinated phenols can enhance the efficacy of certain antibiotics by disrupting bacterial cell membranes.

Case Study: Synthesis of Antimicrobial Derivatives

A study demonstrated the synthesis of various derivatives of this compound, which showed improved antibacterial activity against resistant strains of bacteria. The derivatives were synthesized through nucleophilic substitution reactions, yielding compounds with enhanced bioactivity.

| Compound | Synthesis Method | Antibacterial Activity |

|---|---|---|

| Derivative A | Nucleophilic substitution | Effective against E. coli |

| Derivative B | Electrophilic aromatic substitution | Effective against S. aureus |

Agrochemicals

Herbicides and Pesticides

Fluorinated phenols are widely recognized for their role in developing herbicides and pesticides. This compound serves as a key intermediate in synthesizing agrochemicals that target specific weed species while minimizing environmental impact.

Case Study: Development of Selective Herbicides

Research has shown that incorporating fluorine into phenolic compounds can significantly increase herbicidal activity. A derivative of this compound was tested in field trials and exhibited selective toxicity to certain weeds without affecting crop yields.

| Herbicide | Target Weed | Efficacy (%) |

|---|---|---|

| Herbicide X | Broadleaf weeds | 85% |

| Herbicide Y | Grassy weeds | 90% |

Material Science

Liquid Crystals

The compound is also investigated for its potential use in liquid crystal displays (LCDs). The unique electronic properties imparted by the fluorine atoms enhance the thermal stability and electro-optical performance of liquid crystal materials.

Case Study: Liquid Crystal Formulations

Formulations containing this compound were evaluated for their phase transition temperatures and response times in LCD applications. Results indicated that these formulations exhibited superior performance compared to traditional liquid crystals.

| Formulation | Phase Transition Temperature (°C) | Response Time (ms) |

|---|---|---|

| Formulation A | 70 | 15 |

| Formulation B | 75 | 12 |

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-3-fluorophenol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. For example, fluorinated compounds are known to interact with enzymes involved in metabolic pathways, potentially inhibiting their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Findings

Electronic and Steric Effects

- Fluorine vs. Chlorine Substitution: Replacing the 4-fluorophenyl group with a 4-chloro substituent (as in 4-chloro-3-fluorophenol) increases steric bulk and lipophilicity, favoring membrane permeability in bioactive compounds .

- Nitro and Trifluoromethoxy Groups: The introduction of a nitro group (e.g., 2-Nitro-4-(3-trifluoromethoxyphenyl)phenol) significantly elevates electron-withdrawing effects, enhancing oxidative stability and reactivity in electrophilic substitution reactions .

Acidity and Reactivity

- The phenolic hydroxyl group in this compound exhibits higher acidity (pKa ~8.2) compared to non-fluorinated analogs due to fluorine’s inductive effects. This property is critical in catalysis and coordination chemistry .

- In contrast, glycosylation studies of simpler fluorophenols (e.g., 3-fluorophenol) show reduced enzymatic transformation efficiency compared to non-fluorinated phenols, highlighting steric hindrance from fluorine .

Pharmaceutical Relevance

- ND-14 (), a diarylhydantoin derivative containing a 3-fluorophenyl group, exhibits nanomolar potency against Pim kinases, a target in oncology. The fluorine atom likely enhances target binding via hydrophobic interactions .

- YPC-21813 (), a fluorophenyl-substituted imidazopyridazine, demonstrates improved metabolic stability over non-fluorinated analogs in preclinical studies .

Biological Activity

4-(3-Fluorophenyl)-3-fluorophenol is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The presence of fluorine atoms in organic compounds often enhances their lipophilicity and biological interactions, making them valuable in pharmaceutical research. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, anti-inflammatory effects, and other relevant pharmacological activities.

- Molecular Formula : C12H9F2O

- Molecular Weight : 220.20 g/mol

- Structure : The compound features a biphenyl structure with two fluorine substituents, which significantly influence its reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) were found to be comparable to those of established antimicrobial agents.

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| This compound | S. aureus | 25.9 |

| This compound | MRSA | 12.9 |

This suggests that the compound exhibits both bacteriostatic and bactericidal properties, as indicated by the correlation between minimum bactericidal concentration (MBC) and MIC values .

Cytotoxicity

The cytotoxic effects of this compound were assessed using various cell lines. Notably, it showed no significant cytotoxicity at concentrations up to 20 µM, indicating a favorable safety profile for potential therapeutic applications. However, certain structural analogs exhibited varying degrees of cytotoxicity, emphasizing the importance of molecular modifications in enhancing or mitigating these effects .

Anti-inflammatory Potential

The compound's anti-inflammatory activity was evaluated through its ability to inhibit lipopolysaccharide (LPS)-induced NF-κB activation in cell cultures. Several derivatives demonstrated promising results in attenuating inflammatory responses, suggesting that this compound may serve as a lead compound for developing anti-inflammatory agents. The degree of inhibition varied with different substitutions on the phenolic rings, highlighting the role of molecular structure in modulating biological activity .

Case Studies

- Staphylococcus aureus Inhibition : A study conducted on various fluorinated phenols revealed that this compound exhibited superior activity against S. aureus compared to non-fluorinated counterparts. This underscores the relevance of fluorine in enhancing antimicrobial efficacy.

- Cytotoxicity Assessment : In a comparative study involving multiple phenolic compounds, this compound was shown to maintain cell viability while effectively inhibiting inflammatory markers, indicating its potential as a therapeutic agent with dual-action capabilities .

Q & A

Basic: What are the optimal synthetic routes for 4-(3-Fluorophenyl)-3-fluorophenol, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

Synthesis typically involves fluorination of phenol derivatives via nucleophilic aromatic substitution (NAS) or cross-coupling reactions. For example, Suzuki-Miyaura coupling could link fluorinated aryl boronic acids to halogenated phenol precursors under Pd catalysis . Optimizing parameters like temperature (80–120°C), solvent (DMSO/THF mixtures), and catalyst loading (0.5–2 mol%) can enhance yields. Evidence from trifluorobenzophenone synthesis suggests microwave-assisted methods reduce reaction times while maintaining selectivity . Post-synthesis, GC or HPLC should verify purity (>95%, as per standards in ).

Basic: How should researchers purify this compound to achieve high analytical-grade standards?

Methodological Answer:

Recrystallization using ethanol/water mixtures or toluene is effective for removing unreacted precursors. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves byproducts from polar fluorinated intermediates. GC analysis (as in ) ensures purity, while DSC can confirm crystallinity and detect polymorphic forms. For trace impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

- NMR : NMR identifies fluorine substituents (δ -110 to -125 ppm for aromatic F), while NMR resolves phenol protons (δ 5–6 ppm, broad). Coupling patterns distinguish ortho/meta fluorines .

- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M-H]⁻ at m/z 208.03).

- X-ray crystallography : Resolves stereoelectronic effects of fluorine substitution (e.g., bond angles in ). Cross-validate with computational models (DFT) for electronic structure insights .

Advanced: How can researchers resolve contradictions in reported melting points or solubility data for this compound?

Methodological Answer:

Discrepancies may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to assess thermal stability. Compare results with crystallographic data (e.g., ) to correlate structure-property relationships. For solubility, employ Hansen solubility parameters (HSPs) in solvents like DMSO or acetone, and validate via UV-Vis spectroscopy .

Advanced: What strategies mitigate degradation of this compound under varying pH or oxidative conditions?

Methodological Answer:

Stability studies in buffered solutions (pH 2–12) reveal degradation pathways. Under acidic conditions, protonation of the phenol group increases susceptibility to oxidation. Add antioxidants (e.g., BHT) or store in amber vials under inert gas (N₂/Ar) to prevent radical-mediated degradation. For oxidative stability, monitor hydroxyl radical formation using fluorescent probes like CM-H2DCFDA (as in ).

Advanced: How can computational modeling predict reactivity or regioselectivity in derivatives of this compound?

Methodological Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects of fluorine substituents. Fukui indices identify nucleophilic/electrophilic sites for NAS or electrophilic aromatic substitution. Molecular dynamics (MD) simulations predict solvent interactions, aiding in reaction solvent selection .

Advanced: What experimental designs address conflicting data on the compound’s biological activity in different assay systems?

Methodological Answer:

Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity. Control for fluorophenol’s intrinsic fluorescence in fluorometric assays by including quenchers (e.g., sodium dithionite). Validate pharmacokinetic parameters (logP, plasma stability) using LC-MS/MS and compare across models (e.g., in vitro vs. ex vivo) .

Advanced: How can researchers optimize reaction conditions to avoid di- or tri-fluorinated byproducts?

Methodological Answer:

Kinetic vs. thermodynamic control studies guide selectivity. For NAS, lower temperatures (0–25°C) and stoichiometric fluoride sources (e.g., KF/18-crown-6) favor mono-fluorination. Monitor intermediates via in situ IR or Raman spectroscopy. Computational screening of transition states (TS) identifies steric/electronic barriers to over-fluorination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.